molecular formula C15H10N4S B5304035 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5304035
M. Wt: 278.3 g/mol
InChI Key: NCHPMVKSFQHWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has been found to have potential applications in scientific research. This compound has a unique chemical structure that makes it interesting to study for its potential biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by modulating specific signaling pathways in cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to modulate the immune system by regulating the production of cytokines. This compound has also been found to have anti-inflammatory effects and to modulate the activity of neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its unique chemical structure, its potential as an anticancer agent, and its ability to modulate the immune system. However, limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

For research on 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. This compound may also be studied for its potential as a modulator of neurotransmitter receptors and as a tool for studying specific signaling pathways in cells. Additionally, further research may be needed to optimize the synthesis method for this compound and to improve its solubility and toxicity profile.
In conclusion, 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has potential applications in scientific research. This compound has a unique chemical structure and has been found to have potential as an anticancer agent, as well as for its ability to modulate the immune system. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 2-aminothiophene, phenacyl bromide, and 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to have potential applications in scientific research. It has been studied for its potential as an anticancer agent, as well as for its potential as a modulator of the immune system. This compound has also been found to have potential as an anti-inflammatory agent and as a modulator of neurotransmitter receptors.

properties

IUPAC Name

2-phenyl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c1-2-5-11(6-3-1)14-17-15-16-9-8-12(19(15)18-14)13-7-4-10-20-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHPMVKSFQHWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

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